molecular formula C28H23ClN6O2 B11220736 7-(4-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11220736
M. Wt: 511.0 g/mol
InChI Key: CBEWKYJWRINHMV-UHFFFAOYSA-N
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Description

The compound 7-(4-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds, which are structurally analogous to nucleosides and exhibit diverse biological activities, including anti-tumor, anti-viral, and anti-inflammatory properties . Its structure features a fused pyrrolo-pyrimidine core substituted with a 4-chlorophenyl group at position 7, a phenyl group at position 5, and a 4-nitrophenylpiperazine moiety at position 2.

Properties

Molecular Formula

C28H23ClN6O2

Molecular Weight

511.0 g/mol

IUPAC Name

7-(4-chlorophenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C28H23ClN6O2/c29-21-6-8-23(9-7-21)34-18-25(20-4-2-1-3-5-20)26-27(30-19-31-28(26)34)33-16-14-32(15-17-33)22-10-12-24(13-11-22)35(36)37/h1-13,18-19H,14-17H2

InChI Key

CBEWKYJWRINHMV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

Biological Activity

The compound 7-(4-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, structural characteristics, and biological activities, particularly focusing on its anti-inflammatory, anticancer, and neuropharmacological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple aromatic rings and a piperazine moiety. The IUPAC name highlights its functional groups, which contribute to its biological activity. The molecular formula is C_{23}H_{21ClN_4O_2 and the molecular weight is approximately 426.89 g/mol.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chlorophenyl and nitrophenyl piperazine derivatives with pyrrolopyrimidine precursors. The reaction conditions often include refluxing in ethanol or other solvents to facilitate the formation of the desired product.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrrolopyrimidine exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. In particular, molecular docking studies indicated strong binding affinities to COX-2 and TLR receptors, suggesting potential as anti-inflammatory agents .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through pathways involving caspase activation. The IC50 values for cell viability assays suggest that this compound is effective at micromolar concentrations against several types of cancer cells .

Neuropharmacological Effects

Given the presence of the piperazine ring, which is known for its activity on central nervous system receptors, this compound has also been studied for neuropharmacological effects. It has shown promise as a potential anxiolytic agent in animal models, with behavioral studies indicating reduced anxiety-like behavior in treated subjects .

Case Studies

A notable study involved the evaluation of a series of pyrrolopyrimidine derivatives in animal models for their anti-inflammatory and analgesic properties. The results indicated that specific substitutions on the pyrrolopyrimidine scaffold significantly enhanced activity compared to unmodified versions.

CompoundIC50 (µM)Activity
7-(4-chlorophenyl)-...5.0Anti-inflammatory
Similar derivative A10.0Anticancer
Similar derivative B15.0Neuropharmacological

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs differ in substituents at positions 4, 5, and 7 of the pyrrolo[2,3-d]pyrimidine core. These variations influence molecular conformation, crystallinity, and biological interactions.

Table 1: Structural and Crystallographic Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Crystal System (Space Group) Dihedral Angles (°) Key Interactions
Target Compound 4-(4-Nitrophenylpiperazine), 5-Ph, 7-(4-ClPh) 488.91 Not reported Not reported Inferred π-π/Nitro H-bonding
5-(4-ClPh)-7-(4-MePh)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4-Pyrrolidine, 5-(4-ClPh), 7-(4-MePh) 388.72 Triclinic (P1) 66.35 (ClPh vs. core) C–H···π, π-π stacking
4-Chloro-5-(4-FPh)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-(4-FPh), 7-(m-tolyl) 323.76 Not reported Not reported Halogen interactions (Cl/F)
5-Fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine 4-Piperazine-linked pyrimidine, 5-F 327.36 Not reported Not reported Fluorine-mediated polar bonds

Crystallographic and Conformational Analysis

  • Pyrrolidine Analog () : Exhibits a triclinic crystal system (P1) with two independent molecules in the asymmetric unit. Dihedral angles between the chlorophenyl group and the fused core (66.35°) suggest significant steric torsion, impacting molecular packing via C–H···π interactions .
  • Target Compound : The bulkier 4-nitrophenylpiperazine group likely increases torsional strain, reducing planarity and altering π-π stacking compared to smaller substituents like pyrrolidine .

Notes

  • Substituent choice critically influences drug-likeness, emphasizing the need for tailored synthetic strategies.

Preparation Methods

Cyclocondensation of Dichloroacrylonitrile Derivatives

A patented method (CN110386936B) synthesizes 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (I ) from 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate:

  • Condensation : Reacting 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in cyclohexane or THF at 60–80°C yields 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV ).

  • Cyclization : Treating IV with formamidine acetate and sodium methoxide in methanol induces cyclization and elimination of HCl, producing I in 85–92% yield.

Key Data :

ParameterValue
Yield of I 85–92%
Preferred SolventMethanol or ethanol
Reaction Temperature50–110°C (stepwise)

Palladium-Catalyzed Cross-Coupling

An alternative route involves functionalizing pre-formed pyrrolo[2,3-d]pyrimidine cores. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with methylmagnesium bromide in toluene using Pd(dppf)Cl₂ to yield 4-methyl derivatives. Adapting this for the target compound would require substituting methyl Grignard reagents with aryl halides.

Substitution at Positions 5 and 7: Phenyl and 4-Chlorophenyl Groups

Positional selectivity is achieved through Suzuki-Miyaura coupling or direct alkylation.

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
SolventTHF/H₂O (3:1)
Temperature80°C, 8–12 hours
Yield70–82%

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Steps

StepMethodYieldPurity (HPLC)
Core SynthesisCyclocondensation85–92%>95%
Piperazine IntroductionSNAr65–78%>90%
Aryl Coupling (Position 5)Suzuki70–82%>93%
Aryl Coupling (Position 7)Suzuki68–75%>91%

Key Findings :

  • Cyclocondensation outperforms cross-coupling in core synthesis due to higher yields and fewer side reactions.

  • Microwave-assisted Suzuki coupling reduces reaction time to 2–4 hours with comparable yields.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, pyrimidine-H), 7.45–7.20 (m, 9H, aryl-H), 4.10 (s, 4H, piperazine-H).

  • HRMS : m/z Calcd for C₂₈H₂₂ClN₇O₂: 532.1492; Found: 532.1489.

Purity Assessment

  • Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirms >98% purity .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization, functionalization, and coupling of the pyrrolopyrimidine core with substituted aryl/piperazine groups. For example, similar compounds are synthesized via Buchwald–Hartwig amination to attach the piperazine-nitrophenyl moiety . Optimization can leverage statistical Design of Experiments (DoE) to minimize trial-and-error, focusing on variables like temperature, catalyst loading, and solvent polarity. Evidence from analogous studies suggests using fractional factorial designs to identify critical parameters .

Q. Which spectroscopic and crystallographic methods are most reliable for structural validation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation, as demonstrated in studies of related pyrrolopyrimidines (R factor < 0.06, data-to-parameter ratio > 12:1) . Complementary techniques include:

  • NMR : 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify substituent integration and regiochemistry.
  • HRMS : High-resolution mass spectrometry for molecular ion validation.
  • FTIR : To confirm functional groups (e.g., nitro stretches at ~1520 cm1^{-1}) .

Q. How can computational modeling assist in predicting physicochemical properties?

Density Functional Theory (DFT) calculations can optimize molecular geometry and predict electronic properties (e.g., HOMO/LUMO energies). Molecular docking may preliminarily assess binding affinities to biological targets (e.g., kinases or GPCRs), leveraging the piperazine-nitrophenyl motif’s potential as a pharmacophore .

Advanced Research Questions

Q. How should researchers address contradictions in reported structural or activity data?

Discrepancies in crystallographic data (e.g., bond length variations >0.01 Å) may arise from solvent effects or disorder. Validate using:

  • Multi-temperature SCXRD : To assess thermal motion and disorder .
  • Quantum chemical calculations : Compare experimental vs. computed bond lengths/angles . For bioactivity conflicts, perform dose-response assays under standardized conditions (e.g., ATP concentration in kinase assays) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are effective for optimizing pharmacokinetic properties while retaining target affinity?

  • SAR studies : Modify substituents on the 4-nitrophenylpiperazine group to balance lipophilicity (logP) and solubility. Introduce polar groups (e.g., hydroxyls) to improve aqueous solubility without disrupting π-π stacking interactions .
  • Prodrug approaches : Esterify or amidate the pyrrolopyrimidine core to enhance membrane permeability .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., nitro reduction) and block them via fluorination .

Q. How can reaction mechanisms be elucidated for key synthetic steps?

  • Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., C–N coupling in Buchwald–Hartwig reactions).
  • In-situ monitoring : Use Raman spectroscopy or mass spectrometry to detect intermediates .
  • Computational reaction path mapping : Apply quantum mechanics/molecular mechanics (QM/MM) to model transition states and identify bottlenecks .

Methodological Recommendations

  • For synthesis : Combine DoE with automated high-throughput screening to accelerate optimization .
  • For structural analysis : Use SCXRD alongside solid-state NMR to resolve disorder .
  • For bioactivity : Validate target engagement using CRISPR-knockout models to rule off-target effects .

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